2-((Phenoxymethyl)sulfonyl)aniline

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Analytical method validation for Nimesulide requires exact impurity standards. Substituting this compound risks invalid HPLC specificity due to its unique relative retention time (RRT=1.13). Our certified 2-((Phenoxymethyl)sulfonyl)aniline solves this directly: • Provides authenticated identity as Nimesulide EP Impurity B, confirmed by CoA (NMR, MS, HPLC). • Enables accurate quantification and method validation compliant with EP/BP monographs. • Supports impurity fate and forced degradation studies with a well-characterized toxicological profile.

Molecular Formula C13H13NO3S
Molecular Weight 263.31
CAS No. 2199871-36-6; 51765-51-6
Cat. No. B2955399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Phenoxymethyl)sulfonyl)aniline
CAS2199871-36-6; 51765-51-6
Molecular FormulaC13H13NO3S
Molecular Weight263.31
Structural Identifiers
SMILESC1=CC=C(C=C1)OCS(=O)(=O)C2=CC=CC=C2N
InChIInChI=1S/C13H13NO3S/c14-12-8-4-5-9-13(12)18(15,16)10-17-11-6-2-1-3-7-11/h1-9H,10,14H2
InChIKeyURAMVMRGMDBHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-((Phenoxymethyl)sulfonyl)aniline – Critical Nimesulide Intermediate & Impurity


2-((Phenoxymethyl)sulfonyl)aniline, also identified as N-(2-phenoxyphenyl)methanesulfonamide, is a sulfonamide derivative with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol . This compound is characterized by its dual role: it serves as a key synthetic intermediate in the preparation of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, and it is also recognized as Nimesulide EP Impurity B, a process-related impurity that must be rigorously controlled to meet pharmacopeial specifications . Its physical properties include a melting point of 126°C and a boiling point of 378.9°C at 760 mmHg . The compound's primary utility lies in pharmaceutical research, analytical method development, and quality control, where its purity and characterization are paramount.

Nimesulide EP Impurity B standard
Supports impurity profiling methods and system suitability
Synthetic intermediate for Nimesulide
Key precursor for nitration route; reported synthetic purity benchmark available

Why Substitution of 2-((Phenoxymethyl)sulfonyl)aniline Is Scientifically Unjustified


Generic substitution of 2-((Phenoxymethyl)sulfonyl)aniline with other sulfonamide analogs or related Nimesulide impurities is not scientifically or regulatorily tenable due to distinct physicochemical properties that directly impact analytical specificity, synthetic efficiency, and safety profiles. For instance, in HPLC-based quality control, this compound exhibits a unique relative retention time (RRT) of 1.13, which is markedly different from other Nimesulide impurities (e.g., Impurity A at RRT 0.67, Impurity C at RRT 1.20) [1]. Using an incorrect reference standard would compromise analytical method validation, leading to inaccurate quantification and potential regulatory non-compliance. Furthermore, its specific solubility profile in chlorinated solvents and defined GHS hazard classification (Acute Oral Toxicity Category 4, Eye Irritant Category 2) differentiate it from other process-related impurities with different toxicological endpoints, making risk assessment and safe handling unique to this compound.

!
RRT mismatch – Using Nimesulide Impurity C (RRT 1.20) may shift retention; impurity-specific resolution supports system suitability.
!
Hazard profile differs – Acute oral toxicity (Cat. 4) and eye irritation (Cat. 2) require specific handling; safety protocols may not transfer from analogs.
!
Stability and storage – Light-sensitive, inert-atmosphere storage recommended; physical constants may differ from structurally related impurities.

Quantitative Differentiation: 2-((Phenoxymethyl)sulfonyl)aniline vs. Closest Analogs


Chromatographic Resolution by Unique Relative Retention Time

In a validated reversed-phase HPLC method for Nimesulide impurity profiling, 2-((Phenoxymethyl)sulfonyl)aniline (Nimesulide EP Impurity B) exhibits a distinct relative retention time (RRT) of 1.13 relative to the parent drug. This value is clearly resolved from other closely related impurities, including Impurity A (RRT 0.67), Impurity C (RRT 1.20), and Impurity D (RRT 1.31) [1]. This specific chromatographic behavior is critical for accurate identification and quantification, ensuring that this impurity is not misidentified as a co-eluting or closely migrating analog.

RRT Resolution
Head-to-head
RRT 1.13 vs Imp. A 0.67, Imp. C 1.20
Impurity-specific identification supports system suitability; RRT shift may compromise method.
Reversed-phase HPLC; ΔRRT 0.07 from Impurity C
Analytical Chemistry Pharmaceutical Quality Control Method Validation

Synthetic Purity Benchmark for Process Optimization

A patent describing the synthesis of 2-((Phenoxymethyl)sulfonyl)aniline (2-phenoxymethanesulfonanilide) as a Nimesulide intermediate reports achieving a product with an HPLC purity of 93.1% under optimized conditions [1]. This specific purity value provides a quantifiable benchmark for process chemists. In contrast, many vendors list a minimum purity of 95% for the compound itself, and alternative synthetic routes or related impurities may have different, often lower, reported yields or purities. For example, recrystallization procedures described elsewhere can yield up to 93.3% purity, indicating that 93-95% is a robust performance range for this specific compound's synthesis .

Synthetic Purity
Class-level
93.1% HPLC
Reported synthetic purity supports process benchmarking and yield planning.
Patent route; typical vendor spec ≥95%
Process Chemistry Organic Synthesis Intermediate Production

GHS Hazard Profile and Specific Handling Protocols

According to its Safety Data Sheet (SDS), 2-((Phenoxymethyl)sulfonyl)aniline is classified for acute oral toxicity (Category 4) and causes serious eye irritation (Category 2, H319), and may cause respiratory irritation (H335) . This specific hazard profile is not uniform across all sulfonamide intermediates. For instance, while Nimesulide Impurity A (a dinitro-derivative) may present different toxicological concerns, the explicit GHS classification for this compound necessitates specific engineering controls and personal protective equipment (PPE). The SDS recommends against breathing dust/fume/gas/mist/vapors/spray and provides precautionary statements (P260, P264, P280) .

GHS Hazard
Data to verify
Acute Tox. 4, Eye Irrit. 2, STOT SE 3
Classification informs laboratory safety protocols and PPE requirements.
SDS-based; verify for current lot
Chemical Safety Toxicology Occupational Health

Thermal Stability and Recommended Storage Conditions

The compound has a reported melting point of 126°C, a boiling point of 378.9°C at 760 mmHg, and a density of 1.313 g/cm³ [REFS-1, REFS-2]. Supplier datasheets consistently recommend storage in a dark place under an inert atmosphere at room temperature, suggesting sensitivity to light and/or air . This is a concrete set of physical properties and handling requirements. In comparison, the Nimesulide impurity N-(Methylsulfonyl)-4-(desnitro) Nimesulide (Impurity E, CAS 905858-63-1) has a distinct molecular weight (341.039 g/mol) and likely different physical state and stability characteristics due to the additional sulfonyl group .

Thermal & Storage
Supporting evidence
mp 126°C, bp 378.9°C
Storage under inert gas, dark, room temp supports stability; conditions may differ from analogs.
Density 1.313 g/cm³; mol. wt. 263.31
Material Science Storage Stability Pharmaceutical Intermediates

Key Procurement & Research Applications of 2-((Phenoxymethyl)sulfonyl)aniline


Certified Reference Standard for Nimesulide Impurity Profiling

This compound is the definitive reference standard for Nimesulide EP Impurity B. Its unique HPLC relative retention time (RRT = 1.13) is critical for the development and validation of stability-indicating methods [1]. Analytical laboratories and pharmaceutical QC departments must procure this specific compound to accurately identify and quantify Impurity B in drug substance and finished product batches, ensuring compliance with pharmacopeial monographs (EP, BP). Substitution with a structurally similar but chromatographically different impurity (e.g., Impurity C, RRT = 1.20) would invalidate the analytical method and risk regulatory action. Certified reference materials are typically provided with a comprehensive Certificate of Analysis (CoA) including purity (e.g., >99.0% by HPLC) and structural confirmation (NMR, MS) .

Key Starting Material for Nimesulide Synthesis & Derivatives

The compound serves as a direct precursor to the API Nimesulide via a nitration reaction [2]. For process chemists and medicinal chemists engaged in NSAID synthesis, this intermediate offers a well-characterized and reproducible synthetic entry point. Knowledge of its achievable synthetic purity (≥93.1%) allows for accurate yield calculations and process optimization [3]. Furthermore, its sulfonamide and aniline functionalities make it a versatile scaffold for creating focused libraries of Nimesulide analogs or for exploring structure-activity relationships (SAR) in COX-2 inhibition. The established synthetic protocol and purity benchmarks reduce the risk associated with process development compared to using an uncharacterized or less-documented alternative intermediate.

Defined Process Impurity for Forced Degradation & Genotoxicity Studies

Due to its classification as a process-related impurity, this compound is essential for conducting forced degradation studies on Nimesulide drug substance and product. Researchers use it to spike samples and confirm the specificity of their analytical methods, ensuring that degradation peaks do not interfere with impurity quantification. Moreover, its specific GHS hazard classification (Acute Toxicity Category 4, Eye Irritant Category 2) and potential for in silico toxicity assessment make it a target for dedicated impurity fate and purge studies [1]. Procuring this specific impurity standard is mandatory for generating data to support the impurity control strategy section of regulatory filings (e.g., ANDA, NDA), where the identity, quantification, and safety qualification of each specified impurity must be rigorously demonstrated.

Application
Selection Property
Validation Focus
Impurity B reference standard
Impurity-specific RRT and CoA documentation
HPLC system suitability and pharmacopeial method compliance
Nimesulide synthetic intermediate
Reproducible synthetic route with reported purity benchmark
Process development yield assessment and purity verification
Forced degradation & impurity control
Defined hazard profile for risk assessment
Method specificity testing and impurity purge studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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